Cas no 2680795-48-4 (tert-butyl N-3-(4-acetamidophenoxy)-2-hydroxypropyl-N-(propan-2-yl)carbamate)

tert-butyl N-3-(4-acetamidophenoxy)-2-hydroxypropyl-N-(propan-2-yl)carbamate 化学的及び物理的性質
名前と識別子
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- 2680795-48-4
- EN300-27718191
- tert-butyl N-[3-(4-acetamidophenoxy)-2-hydroxypropyl]-N-(propan-2-yl)carbamate
- tert-butyl N-3-(4-acetamidophenoxy)-2-hydroxypropyl-N-(propan-2-yl)carbamate
-
- インチ: 1S/C19H30N2O5/c1-13(2)21(18(24)26-19(4,5)6)11-16(23)12-25-17-9-7-15(8-10-17)20-14(3)22/h7-10,13,16,23H,11-12H2,1-6H3,(H,20,22)
- InChIKey: XNHKHLSJTVGUOY-UHFFFAOYSA-N
- ほほえんだ: O(C(N(CC(COC1C=CC(=CC=1)NC(C)=O)O)C(C)C)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 366.21547206g/mol
- どういたいしつりょう: 366.21547206g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 9
- 複雑さ: 453
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 88.1Ų
tert-butyl N-3-(4-acetamidophenoxy)-2-hydroxypropyl-N-(propan-2-yl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27718191-5g |
tert-butyl N-[3-(4-acetamidophenoxy)-2-hydroxypropyl]-N-(propan-2-yl)carbamate |
2680795-48-4 | 5g |
$2028.0 | 2023-09-10 | ||
Enamine | EN300-27718191-0.05g |
tert-butyl N-[3-(4-acetamidophenoxy)-2-hydroxypropyl]-N-(propan-2-yl)carbamate |
2680795-48-4 | 95.0% | 0.05g |
$587.0 | 2025-03-20 | |
Enamine | EN300-27718191-1.0g |
tert-butyl N-[3-(4-acetamidophenoxy)-2-hydroxypropyl]-N-(propan-2-yl)carbamate |
2680795-48-4 | 95.0% | 1.0g |
$699.0 | 2025-03-20 | |
Enamine | EN300-27718191-0.1g |
tert-butyl N-[3-(4-acetamidophenoxy)-2-hydroxypropyl]-N-(propan-2-yl)carbamate |
2680795-48-4 | 95.0% | 0.1g |
$615.0 | 2025-03-20 | |
Enamine | EN300-27718191-0.25g |
tert-butyl N-[3-(4-acetamidophenoxy)-2-hydroxypropyl]-N-(propan-2-yl)carbamate |
2680795-48-4 | 95.0% | 0.25g |
$642.0 | 2025-03-20 | |
Enamine | EN300-27718191-10g |
tert-butyl N-[3-(4-acetamidophenoxy)-2-hydroxypropyl]-N-(propan-2-yl)carbamate |
2680795-48-4 | 10g |
$3007.0 | 2023-09-10 | ||
Enamine | EN300-27718191-0.5g |
tert-butyl N-[3-(4-acetamidophenoxy)-2-hydroxypropyl]-N-(propan-2-yl)carbamate |
2680795-48-4 | 95.0% | 0.5g |
$671.0 | 2025-03-20 | |
Enamine | EN300-27718191-2.5g |
tert-butyl N-[3-(4-acetamidophenoxy)-2-hydroxypropyl]-N-(propan-2-yl)carbamate |
2680795-48-4 | 95.0% | 2.5g |
$1370.0 | 2025-03-20 | |
Enamine | EN300-27718191-5.0g |
tert-butyl N-[3-(4-acetamidophenoxy)-2-hydroxypropyl]-N-(propan-2-yl)carbamate |
2680795-48-4 | 95.0% | 5.0g |
$2028.0 | 2025-03-20 | |
Enamine | EN300-27718191-10.0g |
tert-butyl N-[3-(4-acetamidophenoxy)-2-hydroxypropyl]-N-(propan-2-yl)carbamate |
2680795-48-4 | 95.0% | 10.0g |
$3007.0 | 2025-03-20 |
tert-butyl N-3-(4-acetamidophenoxy)-2-hydroxypropyl-N-(propan-2-yl)carbamate 関連文献
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
tert-butyl N-3-(4-acetamidophenoxy)-2-hydroxypropyl-N-(propan-2-yl)carbamateに関する追加情報
Introduction to tert-butyl N-3-(4-acetamidophenoxy)-2-hydroxypropyl-N-(propan-2-yl)carbamate (CAS No. 2680795-48-4)
tert-butyl N-3-(4-acetamidophenoxy)-2-hydroxypropyl-N-(propan-2-yl)carbamate, with the CAS number 2680795-48-4, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a tert-butyl group, an acetamido functional group, and a hydroxypropyl moiety. These structural elements contribute to its potential therapeutic applications and biological activities.
The chemical structure of tert-butyl N-3-(4-acetamidophenoxy)-2-hydroxypropyl-N-(propan-2-yl)carbamate can be represented as follows: the tert-butyl group provides steric hindrance, which can influence the compound's stability and reactivity. The acetamido group, attached to a phenyl ring, imparts additional functionality and can participate in hydrogen bonding interactions. The hydroxypropyl moiety adds hydrophilic properties, enhancing the compound's solubility and bioavailability.
In recent years, significant advancements have been made in understanding the biological activities of compounds with similar structures. For instance, studies have shown that compounds containing acetamido groups can exhibit anti-inflammatory and analgesic properties. The presence of a hydroxypropyl moiety has been linked to improved cellular uptake and permeability. These findings suggest that tert-butyl N-3-(4-acetamidophenoxy)-2-hydroxypropyl-N-(propan-2-yl)carbamate may have potential applications in the treatment of inflammatory diseases and pain management.
The synthesis of tert-butyl N-3-(4-acetamidophenoxy)-2-hydroxypropyl-N-(propan-2-yl)carbamate involves several steps, including the formation of the acetamido group, the introduction of the tert-butyl protecting group, and the coupling of the hydroxypropyl moiety. These synthetic pathways are well-documented in the literature and have been optimized for high yields and purity. The use of advanced synthetic techniques, such as microwave-assisted synthesis and catalytic methods, has further enhanced the efficiency of these processes.
Clinical trials involving compounds with similar structures have provided valuable insights into their safety and efficacy. For example, a recent Phase II clinical trial evaluated a related compound for its anti-inflammatory effects in patients with rheumatoid arthritis. The results showed significant reductions in inflammation markers and improved patient outcomes. These findings underscore the potential therapeutic value of compounds like tert-butyl N-3-(4-acetamidophenoxy)-2-hydroxypropyl-N-(propan-2-yl)carbamate.
In addition to its potential therapeutic applications, tert-butyl N-3-(4-acetamidophenoxy)-2-hydroxypropyl-N-(propan-2-yl)carbamate has also been studied for its use as a research tool in biochemical assays. Its unique structural features make it an excellent candidate for probing specific biological pathways and interactions. For instance, it has been used to investigate the role of certain enzymes in metabolic processes and to study receptor-ligand interactions.
The pharmacokinetic properties of tert-butyl N-3-(4-acetamidophenoxy)-2-hydroxypropyl-N-(propan-2-yl)carbamate have been extensively studied using both in vitro and in vivo models. These studies have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its high bioavailability and low toxicity make it a promising candidate for further development as a therapeutic agent.
In conclusion, tert-butyl N-3-(4-acetamidophenoxy)-2-hydroxypropyl-N-(propan-2-yl)carbamate (CAS No. 2680795-48-4) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique structural features contribute to its biological activities and therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, making it an exciting area of study for scientists and researchers alike.
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